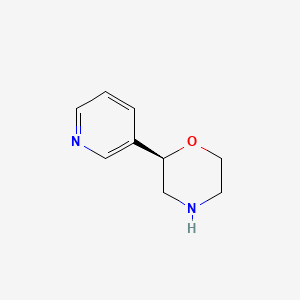

(R)-2-(pyridin-3-yl)morpholine

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(2R)-2-pyridin-3-ylmorpholine |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1 |

InChI Key |

PPUJWYHBVHJUKY-VIFPVBQESA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CN=CC=C2 |

Canonical SMILES |

C1COC(CN1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for (R)-2-(Pyridin-3-yl)morpholine

The preparation of (R)-2-(pyridin-3-yl)morpholine generally involves nucleophilic substitution reactions where morpholine acts as a nucleophile to substitute suitable leaving groups on pyridine derivatives, or through chiral synthesis routes involving enantioselective steps to obtain the (R)-enantiomer.

Preparation via Nucleophilic Aromatic Substitution (SNAr)

A common approach involves the reaction of morpholine with halogenated pyridine derivatives, particularly 3-halopyridines, under basic or neutral conditions to afford 2-(pyridin-3-yl)morpholine derivatives.

- Starting materials: Morpholine and 3-chloropyridine or 3-bromopyridine.

- Conditions: Reaction in tetrahydrofuran (THF) or ethanol solvent, with potassium carbonate (K₂CO₃) as a base.

- Temperature: Typically around 80 °C.

- Duration: 4 hours or more.

- Workup: Concentration, precipitation with water, filtration, washing, and recrystallization.

This method yields racemic 2-(pyridin-3-yl)morpholine derivatives in good yields (up to 80-99%) as reported in related morpholine-pyridine synthesis.

Enantioselective Synthesis of (R)-2-(Pyridin-3-yl)morpholine

To obtain the (R)-enantiomer specifically, chiral synthesis strategies are employed:

- Chiral pool synthesis: Starting from chiral precursors such as (R)-glycidol or (R)-glycidyl derivatives, which are reacted with pyridin-3-yl nucleophiles or electrophiles.

- Chiral auxiliary or catalyst-mediated reactions: Use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the morpholine ring bearing the pyridin-3-yl substituent.

For example, the synthesis of chiral oxazolidinone derivatives bearing 3-pyridyl groups involves the use of (R)-glycidyl butyrate and n-butyllithium at low temperatures (-78 °C), which can be adapted for morpholine analogues to control stereochemistry.

Representative Synthetic Route from Literature

A detailed synthetic route adapted from medicinal chemistry research involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | Morpholine + 2-chloro-5-nitropyridine, K₂CO₃, THF, 80 °C, 4 h | Nucleophilic substitution to yield nitro-substituted intermediate |

| 2. | Pd-C/HCOONH₄, MeOH reflux | Reduction of nitro group to amine |

| 3. | Carbobenzoxy chloride (CbzCl), 0 °C | Protection of amine group |

| 4. | (R)-glycidyl butyrate, n-BuLi, THF, -78 °C | Cyclization to form chiral oxazolidinone intermediate |

| 5. | Introduction of various acid derivatives, sulfonyl chlorides, or isocyanates | Functionalization to final derivatives including morpholine analogues |

This sequence allows for incorporation of the (R)-configuration and pyridin-3-yl substitution with high stereochemical control.

Alternative Synthetic Approaches

- Reductive amination: Starting from 3-pyridinecarboxaldehyde and (R)-morpholine amine derivatives, reductive amination can be used to form the target compound.

- Pd-catalyzed cross-coupling: Palladium-catalyzed amination of 3-halopyridines with morpholine under Buchwald-Hartwig amination conditions has been reported, employing catalysts like Pd₂(dba)₃ with ligands such as XantPhos and bases like t-BuONa at elevated temperatures (~90-110 °C).

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| SNAr substitution | Morpholine + 3-chloropyridine | K₂CO₃, THF, 80 °C, 4 h | 62-80% | Racemic mixture |

| Pd-catalyzed amination | 3-bromopyridine + morpholine | Pd₂(dba)₃, XantPhos, t-BuONa, toluene, 90-110 °C, 12 h | Moderate to high | Can be optimized for regioselectivity |

| Chiral synthesis via glycidyl ester | (R)-glycidyl butyrate + pyridine derivatives | n-BuLi, THF, -78 °C | High | Provides (R)-enantiomer |

| Reductive amination | 3-pyridinecarboxaldehyde + (R)-morpholine | NaBH₄ or other reductants | Variable | Requires chiral amine |

Research Findings and Practical Considerations

- The nucleophilic aromatic substitution approach is straightforward but yields racemic mixtures; chiral resolution or asymmetric synthesis is needed for enantiopure (R)-2-(pyridin-3-yl)morpholine.

- Pd-catalyzed amination offers versatility but requires careful ligand and base selection to maximize yield and selectivity.

- Chiral synthesis using (R)-glycidyl derivatives is effective for obtaining enantiomerically pure products but involves low-temperature handling and sensitive reagents.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel chromatography or preparative HPLC.

- Characterization uses NMR (¹H, ¹³C), LC-MS, and chiral HPLC to confirm structure and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

®-2-(pyridin-3-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The position of substitution on the morpholine ring (C2 vs. C4) significantly impacts molecular interactions. Pyridin-3-yl at C2 (target compound) may enhance hydrogen-bonding capacity compared to dichloropyrimidine at C4 .

Physicochemical and Analytical Properties

- Solubility : Pyridin-3-yl substitution (target compound) likely enhances water solubility compared to chloropyrimidine derivatives () due to the pyridine nitrogen’s polarity .

- Chromatographic Behavior : The EP 4,374,877 compound’s short HPLC retention time (1.32 min) suggests high polarity, whereas dichloropyrimidine derivatives () may exhibit longer retention due to hydrophobicity .

- Thermal Stability: Methyl-substituted morpholines () demonstrate improved thermal stability over non-methylated analogs, a trait critical for pharmaceutical formulation .

Research Findings and Challenges

- Stereochemical Complexity : Enantiopure synthesis of (R)-2-(pyridin-3-yl)morpholine requires precise chiral control, a challenge highlighted in ’s emphasis on high-purity polymorphs .

- Contradictions in Reactivity : While pyridinyl groups (target compound) enhance solubility, they may reduce stability under acidic conditions compared to chloropyrimidine analogs .

Q & A

Basic: What are the established synthetic routes for (R)-2-(pyridin-3-yl)morpholine, and how are key intermediates optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridine and morpholine precursors. For example:

- Step 1: Coupling of a pyridinylmethyl group with a morpholine derivative. Evidence from patent applications (e.g., EP 4 374 877 A2) highlights the use of intermediates like 4-(2-chloroethyl)morpholine hydrochloride for alkylation reactions .

- Step 2: Stereochemical control via chiral resolution or asymmetric catalysis. Diastereoselective methods, such as those described for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, can be adapted to ensure enantiomeric purity .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature) are critical. For instance, LCMS and HPLC (as used in EP 4 374 877 A2) monitor intermediates, with adjustments made to minimize byproducts and maximize yields .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure and purity of (R)-2-(pyridin-3-yl)morpholine?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR identify proton environments and carbon frameworks. For example, pyridinyl protons resonate at δ 7.5–8.5 ppm, while morpholine protons appear at δ 3.5–4.0 ppm .

- LCMS/HPLC: Used to assess purity and molecular ion peaks (e.g., m/z 754 [M+H] in related compounds) .

- Crystallography: Single-crystal X-ray diffraction (using software like SHELXL) resolves stereochemistry and bond geometries. The SHELX system is widely employed for small-molecule refinement .

Advanced: How is the (R)-enantiomer selectively synthesized, and what analytical methods validate its configuration?

Methodological Answer:

- Stereochemical Control:

- Chiral Catalysts: Asymmetric hydrogenation or chiral auxiliaries (e.g., (S)-proline derivatives) can induce enantioselectivity .

- Resolution: Diastereomeric salts (e.g., tartaric acid derivatives) separate enantiomers via crystallization .

- Validation:

- Chiral HPLC: Columns with chiral stationary phases (e.g., amylose-based) differentiate enantiomers.

- Optical Rotation: Specific rotation values compared to literature data confirm configuration .

Advanced: What computational strategies model the reactivity and binding interactions of (R)-2-(pyridin-3-yl)morpholine in biological systems?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina predicts interactions with target proteins (e.g., kinases or GPCRs). The pyridine and morpholine moieties often engage in hydrogen bonding or π-stacking .

- DFT Calculations: Density Functional Theory optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reaction sites .

- MD Simulations: Molecular dynamics assess stability in biological membranes or solvent environments .

Advanced: How do structural modifications to the pyridine or morpholine rings affect the compound’s pharmacological activity?

Methodological Answer:

- Pyridine Modifications:

- Morpholine Modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.